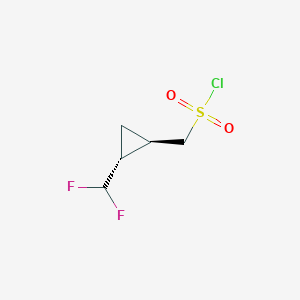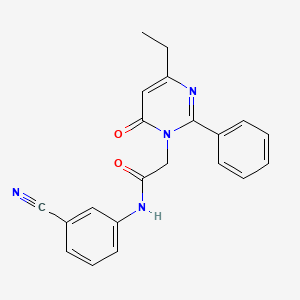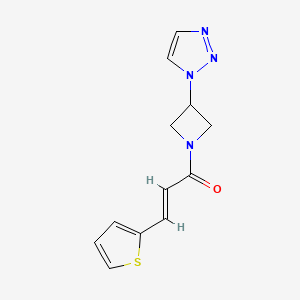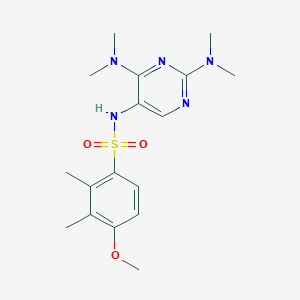
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, also known as FBPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBPI is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
For instance, they can inhibit enzymes, bind to receptors, or intercalate into DNA, disrupting its function . The presence of different functional groups can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, bacterial and fungal infections, viral replication, and cancer, among others .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability . Their absorption and distribution can be influenced by their specific structures and functional groups .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and functional groups . These can include inhibition of enzyme activity, disruption of DNA function, modulation of receptor signaling, and induction of cell death, among others .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to possess low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several potential future directions for research. It can be further studied for its therapeutic potential in various diseases such as cancer, inflammation, and viral infections. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be modified to improve its solubility and bioavailability. Further studies can also be conducted to elucidate the exact mechanism of action of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol and its molecular targets. In conclusion, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be synthesized via a multistep process involving the reaction of 5-fluoro-2-nitroaniline with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to yield the desired product, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol.
Aplicaciones Científicas De Investigación
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been shown to exhibit anti-viral activity against the Zika virus and dengue virus.
Propiedades
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJUGLHYDHCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)

![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)



![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)

![4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2907260.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)

